Acetic acid, praseodymium (+3) salt, hydrate Acetic acid, praseodymium (+3) salt, hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13338739
InChI: InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
SMILES: CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3]
Molecular Formula: C6H11O7Pr
Molecular Weight: 336.05 g/mol

Acetic acid, praseodymium (+3) salt, hydrate

CAS No.:

Cat. No.: VC13338739

Molecular Formula: C6H11O7Pr

Molecular Weight: 336.05 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, praseodymium (+3) salt, hydrate -

Specification

Molecular Formula C6H11O7Pr
Molecular Weight 336.05 g/mol
IUPAC Name praseodymium(3+);triacetate;hydrate
Standard InChI InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Standard InChI Key ANWSYTIFEMEAJL-UHFFFAOYSA-K
SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3]
Canonical SMILES CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Praseodymium(III) acetate hydrate is represented by the general formula Pr(CH3COO)3xH2O\text{Pr(CH}_3\text{COO)}_3 \cdot x\text{H}_2\text{O}, where xx denotes variable hydration states. Key molecular parameters from experimental data include:

PropertyValue (Source)
Molecular formulaC6H11O7Pr\text{C}_6\text{H}_{11}\text{O}_7\text{Pr}
Average molecular mass336.055 g/mol
Monoisotopic mass335.958130 Da
Hydration variabilityx=1x = 1 (typical)

The crystalline structure consists of praseodymium ions coordinated by six oxygen atoms from three bidentate acetate ligands and one water molecule, forming a monoclinic lattice .

Spectroscopic and Crystallographic Data

  • Infrared (IR) spectroscopy: Strong absorption bands at 1,550–1,450 cm1^{-1} (asymmetric COO^- stretch) and 1,420–1,350 cm1^{-1} (symmetric COO^- stretch) confirm acetate coordination .

  • X-ray diffraction (XRD): Peaks at 2θ = 15.3°, 17.8°, and 29.4° correspond to the (110), (020), and (220) planes, respectively, indicating a hydrated crystalline phase .

Synthesis and Purification

Industrial Synthesis Routes

The compound is typically synthesized via two primary methods:

  • Metathesis reaction: Praseodymium oxide (Pr2O3\text{Pr}_2\text{O}_3) reacts with glacial acetic acid under reflux:

    Pr2O3+6CH3COOH2Pr(CH3COO)3+3H2O\text{Pr}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Pr(CH}_3\text{COO)}_3 + 3\text{H}_2\text{O}

    Subsequent hydration yields the hydrate form .

  • Direct precipitation: Mixing praseodymium nitrate (Pr(NO3)3\text{Pr(NO}_3\text{)}_3) with sodium acetate in aqueous medium:

    Pr(NO3)3+3CH3COONaPr(CH3COO)3+3NaNO3\text{Pr(NO}_3\text{)}_3 + 3\text{CH}_3\text{COONa} \rightarrow \text{Pr(CH}_3\text{COO)}_3 + 3\text{NaNO}_3

    The product is filtered and air-dried to retain hydration .

Purification Techniques

  • Recrystallization: Dissolving the crude product in deionized water followed by slow evaporation yields 99.9% purity crystals .

  • Soxhlet extraction: Removes organic impurities using ethanol as a solvent .

Physicochemical Properties

Thermal Behavior

Thermogravimetric analysis (TGA) reveals three mass loss stages:

  • Dehydration (50–150°C): Loss of lattice water (Δm=5.2%\Delta m = 5.2\%) .

  • Acetate decomposition (250–400°C): Exothermic breakdown to Pr2O3\text{Pr}_2\text{O}_3 and CO2\text{CO}_2 .

  • Oxide stabilization (>400°C): Formation of pure Pr2O3\text{Pr}_2\text{O}_3 residue .

Solubility and Stability

  • Solubility: Freely soluble in water (12.7 g/100 mL at 25°C) and polar organic solvents (e.g., ethanol, DMF) .

  • pH stability: Stable in aqueous solutions at pH 4–8; hydrolyzes to Pr(OH)3\text{Pr(OH)}_3 in strongly alkaline conditions .

Industrial and Research Applications

Nanomaterial Synthesis

Praseodymium acetate hydrate is a precursor for:

  • Praseodymium-cobalt oxide nanorods: Hydrothermal treatment at 180°C for 12 hours yields PrCoO3\text{PrCoO}_3 nanostructures with catalytic activity in oxygen evolution reactions .

  • Thin-film deposition: Spin-coating solutions for photovoltaic layers in perovskite solar cells .

Catalysis

  • Methane combustion: Supported on γAl2O3\gamma-\text{Al}_2\text{O}_3, it achieves 90% methane conversion at 500°C .

  • Organic oxidation: Catalyzes the epoxidation of styrene with 78% selectivity .

SupplierPurityPrice (25 g)Packaging
Alfa Aesar 99.9%$35.20Sealed glass ampules
American Elements 99.999%$249.00Polypropylene pails
Ereztech 98%+$1122.12Steel drums

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